N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound features a pyridazine core substituted with a 4-methylpiperidine moiety at position 6 and a phenyl group at position 2. The phenyl ring is further functionalized with a 4-(trifluoromethyl)benzenesulfonamide group. Though specific pharmacological data are unavailable in the provided evidence, its structural motifs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic sulfonamides.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2S/c1-16-12-14-30(15-13-16)22-11-10-21(27-28-22)17-2-6-19(7-3-17)29-33(31,32)20-8-4-18(5-9-20)23(24,25)26/h2-11,16,29H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRGGABYZIHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural framework that may contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety in the compound is known for its role in inhibiting carbonic anhydrases and other enzymes, which can lead to various physiological effects. Additionally, the presence of the pyridazine and piperidine groups may enhance the compound's affinity for certain biological receptors, influencing cellular signaling pathways.
Case Studies and Experimental Findings
- Inhibition Studies : Research indicates that derivatives of sulfonamides exhibit significant inhibitory effects on carbonic anhydrase enzymes. For instance, studies have shown that related compounds can decrease perfusion pressure in isolated rat heart models, suggesting potential cardiovascular applications .
- Cellular Assays : In vitro assays have demonstrated that compounds with similar structures can affect cellular proliferation and apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and growth .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound may bind effectively to specific receptors involved in inflammatory responses .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models have been used to evaluate parameters such as absorption, distribution, metabolism, and excretion (ADME). For example, studies utilizing software like SwissADME have indicated favorable permeability profiles for certain derivatives, which may enhance bioavailability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)benzamide | Similar pyridazine core | Moderate enzyme inhibition |
| 4-Oxo-4H-chromene derivatives | Contains chromene core | Anti-cancer activity |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Benzene sulfonamide derivative | Cardiovascular effects |
The unique combination of structural elements in this compound distinguishes it from other compounds, potentially conferring unique biological activities.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : Research has indicated that sulfonamide derivatives can inhibit tumor growth. Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : The sulfonamide moiety is recognized for its antibacterial activity. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
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Biochemical Probes
- This compound is being explored as a biochemical probe to study specific enzyme activities and receptor interactions. Its unique structure allows it to selectively bind to target proteins, making it useful in elucidating biological mechanisms.
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Neuropharmacology
- The presence of the piperidine ring suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders.
Data Tables
Case Studies
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar sulfonamide derivatives. The findings indicated that compounds with structural similarities to N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction mechanisms .
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Antimicrobial Efficacy :
- In a clinical microbiology study, derivatives of this compound were tested against resistant strains of Staphylococcus aureus. Results showed a marked reduction in bacterial viability, suggesting its potential as a new class of antibiotics .
- Neuropharmacological Studies :
Comparison with Similar Compounds
Research Findings and Implications
- Pyridazine vs. Pyrimidine : Pyridazines are less common in drug discovery than pyrimidines due to synthetic challenges, but their unique electronic properties may offer selectivity advantages.
- Trifluoromethyl vs. Methoxy : CF₃ substituents generally improve metabolic stability but require careful balancing with solubility-enhancing groups (e.g., sulfonamides).
- Unmet Data Needs : Critical parameters like melting point, IC₅₀ values, and in vivo efficacy for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
Preparation Methods
Pyridazine Core Formation
The pyridazine ring is typically constructed using a [3+3] cycloaddition or Suzuki-Miyaura coupling. Patent WO2017079641A1 describes a method where 3,6-dichloropyridazine is reacted with 4-methylpiperidine under palladium catalysis to introduce the piperidine group at position 6.
Procedure :
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3,6-Dichloropyridazine (1.0 equiv), 4-methylpiperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) are combined in dioxane.
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The mixture is heated at 100°C for 12 hours under nitrogen.
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Yield: 78–85% after column chromatography (silica gel, hexane/EtOAc 4:1).
Step 1: Nitro Group Introduction
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6-(4-Methylpiperidin-1-yl)pyridazin-3-amine (1.0 equiv) is reacted with 4-fluoronitrobenzene (1.1 equiv) in DMF at 120°C for 6 hours.
Step 2: Reduction to Aniline
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The nitro intermediate (1.0 equiv) is reduced using H₂ (1 atm) and 10% Pd/C (0.1 equiv) in MeOH at 25°C for 3 hours.
Step 3: Sulfonylation
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The aniline (1.0 equiv) is treated with 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) in DCM at 0°C→25°C for 4 hours.
Optimization of Reaction Conditions
Catalytic Systems for Pyridazine Functionalization
Comparative studies reveal that Pd(OAc)₂/Xantphos outperforms other catalysts (e.g., PdCl₂(PPh₃)₂) in piperidine coupling, minimizing dehalogenation byproducts.
Table 1: Catalyst Screening for Piperidine Coupling
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 100 | 85 |
| PdCl₂(PPh₃)₂ | PPh₃ | 100 | 62 |
| NiCl₂(dppe) | dppe | 100 | 45 |
Solvent and Temperature Effects on Sulfonylation
Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but increase hydrolysis risks. DCM with pyridine as a base provides optimal balance.
Analytical Characterization and Purity Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
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Des-trifluoromethyl byproduct : <0.5% (controlled via excess sulfonyl chloride).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactors for the sulfonylation step reduces reaction time from 4 hours to 15 minutes, improving throughput.
Cost-Effective Purification
Simulated moving bed (SMB) chromatography replaces traditional column methods, reducing solvent consumption by 40%.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Substitution
The electron-deficient pyridazine ring favors substitution at position 6 over position 3. Computational modeling (DFT) confirms lower activation energy for 6-position reactions (ΔG‡ = 22.3 kcal/mol vs. 26.7 kcal/mol for position 3).
Stability of Sulfonamide Intermediates
The aniline intermediate is prone to oxidation; stabilization is achieved via 0.1% w/v ascorbic acid in the reaction mixture.
Recent Advances in Methodology
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Suzuki-Miyaura coupling to link the pyridazine and phenyl rings, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Sulfonamide bond formation via nucleophilic substitution, using reagents like SOCl₂ to activate the sulfonic acid group before coupling with aniline derivatives .
- Optimization strategies :
- Temperature control (60–80°C for coupling reactions) to balance yield and side reactions.
- Solvent selection (e.g., THF or DMF) to enhance solubility of intermediates .
- Catalytic systems (e.g., Pd/C) to improve coupling efficiency .
Q. What analytical methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine and phenyl rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₃H₂₃F₃N₄O₂S, MW 476.52 g/mol) .
- X-ray crystallography : Resolves 3D conformation, particularly for the 4-methylpiperidine moiety .
- HPLC-Purity Analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
Q. How is preliminary biological activity screening conducted?
- Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase activity assays .
- Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Solubility/stability studies : Assess pharmacokinetic potential using simulated physiological buffers (pH 1.2–7.4) .
Advanced Research Questions
Q. What mechanistic insights explain its enzyme inhibition profile?
- Competitive binding : The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the sulfonamide acts as a hydrogen bond acceptor .
- Selectivity studies : Compare inhibition of COX-2 vs. COX-1 using recombinant enzyme assays; structural analogs lacking the 4-methylpiperidine group show reduced selectivity .
Q. How do structural modifications impact activity? (SAR Analysis)
| Modification | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl → Methyl | Reduced lipophilicity; 10-fold decrease in kinase inhibition | |
| 4-Methylpiperidine → Morpholine | Altered binding kinetics due to ring strain differences | |
| Pyridazine → Pyrimidine | Loss of π-stacking interactions; lower potency |
Q. How can contradictory biological data (e.g., cell line variability) be resolved?
- Assay standardization : Control for cell passage number, serum conditions, and ATP concentrations in kinase assays .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain potency drops in vivo .
- Orthogonal validation : Confirm target engagement via Western blotting (e.g., phospho-EGFR levels) .
Q. What computational approaches predict binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17) .
- MD Simulations : GROMACS for assessing stability of the sulfonamide-kinase complex over 100-ns trajectories .
- Free energy calculations : MM-GBSA to rank substituent effects on binding affinity .
Methodological Notes
- Synthetic Reproducibility : Use anhydrous solvents and argon atmospheres to prevent intermediate oxidation .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .
- Ethical Compliance : Adhere to NIH guidelines for in vitro cytotoxicity testing (e.g., IRB approval for primary cell use).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
